molecular formula C14H22N4O4 B12221804 tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B12221804
M. Wt: 310.35 g/mol
InChI Key: OEOKTJRRIDBJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O4. It is a solid compound that is often used in various chemical and pharmaceutical research applications. This compound is known for its unique structure, which includes a piperidine ring and a pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole ring. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, which helps in the formation of the tert-butyl ester group. The nitro group is introduced through nitration reactions, which typically require strong acids like nitric acid .

Chemical Reactions Analysis

tert-Butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methyl-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and biological activities.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O4/c1-10-12(18(20)21)9-17(15-10)11-5-7-16(8-6-11)13(19)22-14(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

OEOKTJRRIDBJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.